Acetic Anhydride

Description

The exact mass of the compound this compound, ACS, 97% is 102.031694049 g/mol and the complexity rating of the compound is 83.1. The solubility of this chemical has been described as soluble in cold (greater than or equal to 10mg/ml); decomposes in hot (ntp, 1992)1.18 min water, 120 g/l at 20 °cslowly soluble in water, forming acetic acidwith alcohol forms ethyl acetate; soluble in chloroform, ethersoluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloridemiscible with ethanol, ether, acetic acid, and ethyl acetate120 mg/ml at 20 °csolubility in water: reaction12%. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

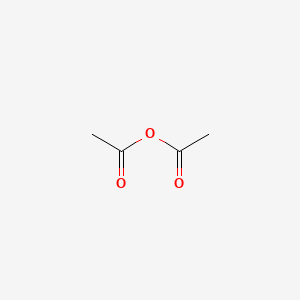

Structure

3D Structure

Properties

IUPAC Name |

acetyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3, (CH3CO)2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | acetic anhydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetic_anhydride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024395 | |

| Record name | Acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetic anhydride appears as a clear colorless liquid with a strong odor of vinegar. Flash point 129 °F. Corrosive to metals and tissue. Density 9.0 lb /gal. Used to make fibers, plastics, pharmaceuticals, dyes, and explosives., Liquid, Colorless liquid with a strong, pungent, vinegar-like odor;, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, pungent, vinegar-like odor. | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

283.19 °F at 760 mmHg (NTP, 1992), 139.5 °C, 137.00 to 140.00 °C. @ 760.00 mm Hg, 139 °C, 282 °F | |

| Details | The Good Scents Company Information System | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | Acetic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | The Good Scents Company Information System | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | The Good Scents Company Information System | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

121 °F (NTP, 1992), 120 °F (49 °C) Closed cup, 49 °C c.c., 120 °F | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-9 | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble in cold (greater than or equal to 10mg/ml); Decomposes in hot (NTP, 1992), In water, 120 g/L at 20 °C, Slowly soluble in water, forming acetic acid, With alcohol forms ethyl acetate; soluble in chloroform, ether, Soluble in ethanol, benzene; miscible with ethyl ether; slightly soluble in carbon tetrachloride, Miscible with ethanol, ether, acetic acid, and ethyl acetate, 120 mg/mL at 20 °C, Solubility in water: reaction, 12% | |

| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |

| Record name | Acetic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | ITII. Toxic and Hazarous Industrial Chemicals Safety Manual. Tokyo, Japan: The International Technical Information Institute, 1982., p. 3 | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.08 (USCG, 1999) - Denser than water; will sink, 1.082 g/cu cm at 20 °C, Relative density (water = 1): 1.08, 1.08 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.52 | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-20 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 96.8 °F (NTP, 1992), 5.1 [mmHg], VP: 1 Pa at -44 °C (ext); 10 Pa at -25 °C (ext): 100 Pa at -1 °C (ext); 1 kPa at 31 °C; 10 kPa at 75.1 °C; 100 kPa at 203 °C (ext), 0.680 kPa (5.1 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84 | |

| Record name | Acetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84 | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 6-84 | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

A technical quality anhydride, assay ~97% maximum, often contains color bodies, heavy metals, phosphorus, and sulfur compounds. Anhydride manufactured by acetic acid pyrolysis sometimes contains ketene polymers, eg, acetylacetone, diketene, dehydroacetic acid, and particulate carbon, or soot, is occasionally encountered. Polymers of allene, or its equilibrium mixture, methylacetylene-allene, are reactive and refractory impurities, which if exposed to air, slowly autoxidize to dangerous peroxidic compounds., Less than 1 ppm of Al, Cl, PO4, SO4, Fe | |

| Details | Wagner FS; Acetic Anhydride. Kirk-Othmer Encyclopedia of Chemical Technology (1999-2017). John Wiley & Sons, Inc. Online Posting Date: July 19, 2002 | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Very refractive liquid | |

CAS No. |

108-24-7 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E48G1QI9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AK1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-99.6 °F (NTP, 1992), -73.4 °C, -73 °C, -99 °F | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | Acetic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | Acetic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | ACETIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/80 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4 | |

| Record name | Acetic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0003.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

acetic anhydride chemical properties and synthesis

An In-depth Technical Guide to Acetic Anhydride: Chemical Properties and Synthesis

Abstract

This compound, systematically named ethanoic anhydride and commonly abbreviated as Ac₂O, is a pivotal reagent in organic synthesis and a significant industrial chemical.[1] It is a colorless liquid with a strong, pungent odor reminiscent of acetic acid, resulting from its reaction with atmospheric moisture.[1][2] As one of the simplest isolable carboxylic acid anhydrides, its high reactivity makes it an excellent acetylating agent.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details its principal industrial and laboratory synthesis methods, outlines key reaction mechanisms, and presents detailed experimental protocols for its application and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a versatile reagent whose utility is dictated by its distinct physical and chemical characteristics. It is a dense, colorless liquid that is miscible with several organic solvents, including ether, chloroform, and benzene.[4]

Physical Properties

The key physical constants of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental and industrial settings.

| Property | Value | Units |

| Molecular Formula | C₄H₆O₃ | - |

| Molar Mass | 102.09 | g·mol⁻¹ |

| Appearance | Colorless liquid | - |

| Odor | Strong, pungent, vinegar-like | - |

| Density | 1.082 | g·cm⁻³ |

| Melting Point | -73.1 | °C |

| Boiling Point | 139.8 | °C |

| Flash Point | 49 - 54 | °C |

| Autoignition Temp. | 316 - 330 | °C |

| Vapor Pressure | 4 - 10 | mmHg (at 20-25°C) |

| Vapor Density | 3.52 | (Air = 1) |

| Refractive Index (n²⁰/D) | 1.390 | - |

| Solubility in Water | 2.6 g/100 mL (reacts) | - |

(Data sourced from[1][2][5][6])

Thermochemical Properties

Thermochemical data is critical for understanding the energy changes during reactions involving this compound.

| Property | Value | Units |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -624.4 | kJ/mol |

| Ionization Energy | 10.00 | eV |

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is flammable, corrosive, and toxic if inhaled.[6][8]

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid: Category 3 (H226) | P210: Keep away from heat/sparks/open flames.[8] |

| Toxicity | Acute Toxicity (Oral): Category 4 (H302) | P270: Do not eat, drink or smoke when using this product.[8] |

| Acute Toxicity (Inhalation): Category 2 (H330) | P284: Wear respiratory protection. P310: Immediately call a POISON CENTER.[8] | |

| Corrosivity | Skin Corrosion: Category 1B (H314) | P280: Wear protective gloves/clothing/eye protection.[9] |

(Data sourced from[6][8][9][10])

Synthesis of this compound

The production of this compound is achieved through several methods, with distinct processes favored for industrial-scale manufacturing versus laboratory synthesis.

Industrial Production Methods

Two primary routes dominate the industrial production of this compound: the carbonylation of methyl acetate and the ketene process.

2.1.1. Carbonylation of Methyl Acetate This process, developed by Tennessee Eastman, is a major industrial route. It involves the rhodium-catalyzed carbonylation of methyl acetate.[1][11] The reaction proceeds under anhydrous conditions as this compound is unstable in water.[1]

The overall reaction is: CH₃CO₂CH₃ + CO → (CH₃CO)₂O[1]

The process involves converting methyl acetate to methyl iodide, which is then carbonylated to produce acetyl iodide. The acetyl iodide subsequently reacts with an acetate source to yield this compound.[1]

2.1.2. Ketene Process Developed by Wacker Chemie in 1922, this method involves the dehydration of acetic acid at high temperatures (700–750 °C) in the presence of a triethyl phosphate catalyst to form ketene (CH₂=C=O).[1][12][13] The highly reactive ketene is then passed through acetic acid to produce this compound.[3][14]

Step 1: CH₃COOH → CH₂=C=O + H₂O Step 2: CH₂=C=O + CH₃COOH → (CH₃CO)₂O[3]

A vacuum is used to quickly remove the ketene and prevent it from reacting with the water byproduct.[12][14]

Laboratory Scale Synthesis

In a laboratory setting, this compound can be prepared using several methods.

2.2.1. From Acetyl Chloride and Anhydrous Sodium Acetate A common and accessible laboratory method involves the reaction of acetyl chloride with anhydrous sodium acetate.[3] The reaction produces this compound and sodium chloride.

CH₃COCl + CH₃COONa → (CH₃CO)₂O + NaCl[3]

Experimental Protocol: Synthesis from Acetyl Chloride

-

Place 70g of finely pulverized, anhydrous sodium acetate into a round-bottom flask equipped with a dropping funnel and a distillation condenser.[15]

-

Slowly add 50g of acetyl chloride dropwise from the dropping funnel into the flask. The reaction is exothermic and may require cooling with an ice-water bath to control the rate.[15]

-

If the mixture becomes too pasty, briefly interrupt the addition and stir the contents with a glass rod.[15]

-

After the addition is complete, allow the mixture to react fully.

-

Distill the this compound directly from the reaction mixture. The crude product will distill over.[15]

-

Purify the crude distillate by a second distillation from a small amount (approx. 3g) of anhydrous sodium acetate to remove any remaining acetyl chloride. The boiling point of pure this compound is 138-140 °C.[15]

2.2.2. Dehydration of Acetic Acid Acetic acid can be dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield this compound.[11]

2 CH₃COOH + P₂O₅ → (CH₃CO)₂O + 2 HPO₃

Key Chemical Reactions and Mechanisms

This compound's reactivity is dominated by nucleophilic acyl substitution, making it a premier acetylating agent.

Acetylation of Alcohols and Amines

This compound readily reacts with alcohols and amines to form esters and amides, respectively.[1] These reactions are often catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., pyridine).[1] The base not only acts as a catalyst but also neutralizes the acetic acid byproduct.

(CH₃CO)₂O + ROH → CH₃COOR + CH₃COOH (Esterification) (CH₃CO)₂O + RNH₂ → CH₃CONHR + CH₃COOH (Amidation)

Hydrolysis

This compound is not stable in water and hydrolyzes to form two molecules of acetic acid.[3] While this reaction can be slow in cold water, it is accelerated by heat and changes in pH.[2][16]

(CH₃CO)₂O + H₂O → 2 CH₃COOH[3]

The mechanism involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride.[16][17]

Experimental Protocols

Synthesis of Aspirin (Acetylsalicylic Acid)

The synthesis of aspirin is a classic experiment demonstrating the use of this compound as an acetylating agent. Salicylic acid is acetylated on its phenolic hydroxyl group.[18][19]

Materials:

-

Salicylic acid: 2.0 g[18]

-

This compound: 5.0 mL[18]

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄): 5-10 drops (catalyst)[18][19]

-

Deionized water

-

125 mL Erlenmeyer flask

-

Steam bath or hot water bath

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[18]

-

In a fume hood, carefully add 5.0 mL of this compound to the flask.[20]

-

Add 5 drops of concentrated sulfuric acid to the mixture to act as a catalyst.[18]

-

Gently swirl the flask until the salicylic acid is completely dissolved.[18]

-

Heat the flask gently on a steam bath for 10-15 minutes.[18]

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Cautiously add 1-2 mL of deionized water to the flask to decompose any excess this compound. Acetic acid vapors will be evolved.[20][21]

-

Add 50 mL of cold water to the flask and place it in an ice bath to complete the crystallization of aspirin.[18][21]

-

Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[18]

-

Wash the crystals with several small portions of ice-cold water.[20]

-

Allow the crystals to air dry completely on the funnel with continued suction.[18]

Purification of this compound

Commercial this compound may contain small amounts of acetic acid. For syntheses requiring high purity, it can be purified by fractional distillation.[22] To remove acetic acid, the anhydride can be refluxed with calcium carbide (CaC₂) or magnesium filings before distillation.[22] For drying, standing over phosphorus pentoxide (P₂O₅) or sodium wire followed by distillation is effective.[22] Azeotropic distillation with toluene can also be employed.[22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound | 108-24-7 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. This compound (CAS 108-24-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. quora.com [quora.com]

- 12. globallcadataaccess.org [globallcadataaccess.org]

- 13. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 14. This compound Engineering Consulting [ibicengineering.com]

- 15. prepchem.com [prepchem.com]

- 16. scribd.com [scribd.com]

- 17. echemi.com [echemi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Synthesis of Aspirin [home.miracosta.edu]

- 20. bellevuecollege.edu [bellevuecollege.edu]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. Purification of this compound - Chempedia - LookChem [lookchem.com]

Acetic Anhydride: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride, systematically known as ethanoic anhydride ((CH₃CO)₂O), is one of the most fundamental and widely utilized reagents in organic chemistry.[1] As a simple, isolable carboxylic acid anhydride, it serves as a powerful and versatile acetylating agent, enabling the introduction of an acetyl group (CH₃CO) onto a variety of nucleophilic substrates.[2][3] This process, known as acetylation, is critical in countless applications, ranging from the bulk synthesis of polymers like cellulose acetate to the fine chemical manufacturing of essential pharmaceuticals, including aspirin and paracetamol.[4][5][6]

The high reactivity of this compound stems from its structure: two acetyl groups linked by an oxygen atom. This arrangement makes the carbonyl carbons highly electrophilic and provides a stable carboxylate leaving group, driving reactions to completion.[7][8] This guide provides an in-depth exploration of the core mechanisms of this compound, detailed experimental protocols for its key reactions, and a summary of its role in modern organic and medicinal chemistry.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism through which this compound functions is nucleophilic acyl substitution .[9][10] In this two-step process, a nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling a stable acetate ion as a leaving group to yield the acetylated product.[10][11]

The overall reactivity is significantly greater than that of acetic acid because the carboxylate anion is a much better leaving group than the hydroxide ion (OH⁻).[8]

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Reaction Mechanisms with Key Functional Groups

This compound readily acetylates a range of nucleophiles, most notably alcohols, phenols, and amines. The reaction conditions can be tailored, often with acid or base catalysis, to optimize reaction rates and yields.

Acetylation of Alcohols and Phenols (Esterification)

The reaction of this compound with alcohols or phenols produces acetate esters, a fundamental transformation in organic synthesis for creating esters or protecting hydroxyl groups.[1][12]

Acid-Catalyzed Mechanism: Under acidic conditions (e.g., using H₂SO₄ or H₃PO₄), a proton activates one of the carbonyl groups of the anhydride, significantly increasing its electrophilicity.[13] The alcohol's oxygen then acts as a nucleophile, attacking the activated carbonyl carbon.[13][14] Subsequent deprotonation yields the ester and acetic acid.[13] This method is famously used in the synthesis of aspirin from salicylic acid.[7][15][16]

Caption: Logical workflow for the acid-catalyzed acetylation of an alcohol.

Base-Catalyzed Mechanism: Bases, typically pyridine or a tertiary amine, are often used as catalysts.[1] Pyridine can act as a nucleophilic catalyst by first reacting with the anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is then more readily attacked by the alcohol. Alternatively, the base can simply serve to neutralize the acetic acid byproduct, driving the equilibrium toward the products.[12] For sterically hindered alcohols, 4-dimethylaminopyridine (DMAP) is a more potent catalyst.[12][17]

Acetylation of Amines (Amide Formation)

Amines are generally more nucleophilic than alcohols and react readily with this compound to form amides.[1][11] The reaction proceeds via a direct nucleophilic attack of the amine's lone pair of electrons on a carbonyl carbon.[11][18] The resulting tetrahedral intermediate collapses to form the N-acetylated product (an amide) and acetic acid.[11] This reaction is a common method for protecting amine functional groups or synthesizing key pharmaceutical intermediates, such as in the production of paracetamol from p-aminophenol.[15]

Caption: Signaling pathway for the acetylation of a primary amine.

Quantitative Data Summary

The efficiency of acetylation with this compound can vary based on the substrate, catalyst, temperature, and solvent. The following table summarizes representative data for the acetylation of various functional groups under catalyst- and solvent-free conditions.

| Entry | Substrate | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| 1 | Benzyl alcohol | 25 | 24 | 63 | 100 | [11] |

| 2 | Benzyl alcohol | 60 | 7 | >99 | 100 | [11] |

| 3 | Phenol | 60 | 0.5 | >99 | 100 | [11] |

| 4 | Aniline | 60 | 0.25 | >99 | 100 | [11] |

| 5 | Benzylamine | 60 | 0.16 | >99 | 100 | [11] |

| 6 | Thiophenol | 60 | 0.5 | >99 | 100 | [11] |

Data extracted from a study on catalyst- and solvent-free acetylation.[11] Selectivity refers to the desired acetylated product.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results in a laboratory setting. Below are methodologies for key acetylation reactions.

Protocol 1: General Base-Catalyzed Acetylation of an Alcohol

This protocol describes a common method for the O-acetylation of a primary alcohol using pyridine as a catalyst and solvent.[12][19]

-

Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).[12][19]

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add this compound (1.5 equivalents per hydroxyl group) dropwise to the stirred solution.[12][19]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[19]

-

Quenching: Upon completion, carefully quench the reaction by adding methanol to consume excess this compound.[19]

-

Workup: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with 1M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.[12][19]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[19]

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.[19]

Caption: A generalized experimental workflow for an acetylation reaction.

Protocol 2: Acid-Catalyzed Synthesis of Aspirin

This protocol details the classic laboratory synthesis of acetylsalicylic acid (aspirin) from salicylic acid.[14][20]

-

Preparation: Weigh approximately 5.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[20]

-

Reagent Addition: In a fume hood, add 7.0 mL of this compound to the flask.[20]

-

Catalysis: Carefully add 8-10 drops of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).[20][21]

-

Reaction: Gently heat the mixture in a water bath (around 70-80°C) for 10-15 minutes, swirling to ensure all the solid dissolves.[14][21]

-

Hydrolysis of Excess Anhydride: Remove the flask from the heat and allow it to cool. Cautiously add 15-20 mL of cold water to the flask to hydrolyze the unreacted this compound.[20][21]

-

Crystallization: Place the flask in an ice bath to facilitate the crystallization of aspirin. If crystals do not form, scratching the inside of the flask with a glass stirring rod can induce crystallization.[20]

-

Isolation: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[20]

-

Purification: Purify the product by recrystallizing from an ethanol/water mixture to obtain pure acetylsalicylic acid.

Protocol 3: Acetylation of an Aromatic Amine (Aniline)

This protocol provides a method for the N-acetylation of aniline to produce acetanilide.[22]

-

Preparation: Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the soluble aniline hydrochloride salt.[22]

-

Buffer Preparation: In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[22]

-

Reaction: To the aniline hydrochloride solution, add 0.6 mL of this compound. Swirl to mix, and immediately add the sodium acetate solution. Acetanilide will precipitate as a white solid.[22]

-

Crystallization: Cool the reaction mixture in an ice bath to ensure complete precipitation.[22]

-

Isolation: Collect the solid acetanilide by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

Conclusion

This compound remains an indispensable reagent in organic synthesis due to its high reactivity, broad substrate scope, and operational simplicity.[4] Its mechanism of action, centered on nucleophilic acyl substitution, provides a reliable pathway for the formation of esters and amides. For professionals in drug development and chemical research, a thorough understanding of its reactivity, catalytic requirements, and experimental handling is crucial for leveraging its full potential in the synthesis of novel compounds and the optimization of existing manufacturing processes.[2][4] While powerful, its corrosive and water-reactive nature necessitates strict handling protocols to ensure laboratory safety.[1][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Solvents & Processing Agents Industrial Chemicals | Sanudo [sanudotrade.com]

- 3. This compound [commonorganicchemistry.com]

- 4. chemcomplex.com [chemcomplex.com]

- 5. celanese.com [celanese.com]

- 6. chemicalmarketanalytics.com [chemicalmarketanalytics.com]

- 7. Aspirin Synthesis | ChemTalk [chemistrytalk.org]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. O-Acetylation using this compound in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. medhavatika.com [medhavatika.com]

- 15. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 16. byjus.com [byjus.com]

- 17. byjus.com [byjus.com]

- 18. m.youtube.com [m.youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 21. Synthesis of Aspirin [home.miracosta.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

Acetic Anhydride: A Technical Guide to its Reactivity with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride ((CH₃CO)₂O), a widely utilized reagent in organic synthesis, is characterized by its high reactivity, particularly towards nucleophiles such as water and alcohols. This reactivity, while fundamental to its utility in acetylation reactions, also necessitates a thorough understanding to ensure safety, optimize reaction conditions, and control product formation. This technical guide provides an in-depth analysis of the kinetics, mechanisms, and experimental considerations of this compound's reactions with water (hydrolysis) and alcohols (alcoholysis).

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction pathway for both hydrolysis and alcoholysis of this compound is nucleophilic acyl substitution. The carbonyl carbons of the anhydride are electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate leaving group (acetate), which is a relatively good leaving group due to resonance stabilization.

Reaction with Water: Hydrolysis

The reaction of this compound with water yields two molecules of acetic acid. This hydrolysis reaction is typically spontaneous and exothermic.[1][2] While it can proceed without a catalyst, it can be influenced by the presence of acids or bases. The reaction is generally considered to be pseudo-first-order when water is in large excess.[3][4]

(CH₃CO)₂O + H₂O → 2 CH₃COOH

The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the this compound.[5][6] This is followed by a proton transfer and the departure of an acetate ion, which then gets protonated to form the second molecule of acetic acid.

dot

Caption: Mechanism of this compound Hydrolysis.

Kinetics of Hydrolysis

The rate of hydrolysis of this compound is influenced by temperature, solvent, and the presence of catalysts. Several studies have investigated the kinetics of this reaction, often employing techniques such as pH-stat titration, in-situ FTIR spectroscopy, and calorimetry.[3][7][8]

Table 1: Kinetic Data for the Hydrolysis of this compound

| Temperature (°C) | Solvent System | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| 15 | Water | 0.0631 min⁻¹ | 53.4 | [4] |

| 20 | Water | 0.0924 min⁻¹ | 53.4 | [4] |

| 25 | Water | 0.169 min⁻¹ | 53.4 | [4] |

| 35 | Water | 0.2752 min⁻¹ | 53.4 | [4] |

| 25 | Water-Acetone | Varies with mole fraction | - | [7] |

| 25 | Water-Acetonitrile | Varies with mole fraction | - | [9] |

Note: Rate constants are pseudo-first-order unless otherwise specified.

Reaction with Alcohols: Alcoholysis

The reaction of this compound with alcohols, known as alcoholysis, produces an ester and one molecule of acetic acid.[10] This reaction is a cornerstone of acetylation chemistry, widely used for the synthesis of acetate esters.

(CH₃CO)₂O + ROH → CH₃COOR + CH₃COOH

The reactivity of alcohols with this compound generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[11] The reaction can be catalyzed by acids (e.g., sulfuric acid) or bases (e.g., pyridine, N-methylimidazole).[12]

dot